2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride
Description
2-Oxo-3-pyridin-3-ylpropanoic acid hydrochloride is a pyridine-containing organic compound characterized by a propanoic acid backbone substituted with a ketone (oxo) group at the 2-position and a pyridin-3-yl moiety at the 3-position. Its molecular formula is C₈H₈ClNO₃ (molecular weight: 201.61 g/mol), and its structure features critical functional groups: a carboxylic acid, a ketone, and a pyridine ring . The SMILES notation (C1=CC=NC(=C1)CC(=O)C(=O)O) and InChIKey (KRIMUINWKILYBE-UHFFFAOYSA-N) provide precise stereochemical details .
Properties
IUPAC Name |
2-oxo-3-pyridin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)4-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQITBVKDKMAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Oxidation of Pyridine-3-carbaldehyde
A plausible route involves the condensation of pyridine-3-carbaldehyde with diethyl oxalate under basic conditions, followed by hydrolysis and decarboxylation. This method is analogous to the synthesis of α-keto acids from aldehydes and oxalate esters.
Proposed Mechanism :
- Condensation : Pyridine-3-carbaldehyde reacts with diethyl oxalate in the presence of sodium ethoxide, forming an intermediate enolate.
- Hydrolysis : The ester groups are hydrolyzed under acidic or basic conditions to yield 2-oxo-3-pyridin-3-ylpropanoic acid.
- Salt Formation : Treatment with hydrochloric acid converts the free carboxylic acid into its hydrochloride salt.
Key Considerations :
- Solvent selection (e.g., ethanol or THF) impacts reaction efficiency.
- Temperature control during hydrolysis prevents premature decarboxylation.
Friedel-Crafts Acylation of Pyridine Derivatives
Friedel-Crafts acylation could introduce the ketone moiety to the pyridine ring. However, pyridine’s electron-deficient nature typically necessitates harsh conditions or directing groups. A modified approach using a pyridine derivative pre-functionalized with an acetyl group may circumvent this limitation.
Example Protocol :
- Acylation : React 3-methylpyridine with chloroacetyl chloride in the presence of AlCl₃.
- Oxidation : Oxidize the acetyl group to a ketone using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions.
- Carboxylic Acid Formation : Further oxidation of the methyl group adjacent to the ketone yields the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.
Challenges :
- Pyridine’s low reactivity in electrophilic substitutions necessitates high temperatures or prolonged reaction times.
- Over-oxidation risks degrading the pyridine ring.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Optimal solvents for condensation and acylation include polar aprotic solvents (e.g., DMF, DMSO), which stabilize intermediates without participating in side reactions. Catalysts such as Lewis acids (e.g., AlCl₃) or organocatalysts (e.g., proline derivatives) may enhance yields in acylation steps.
Temperature and pH Control
- Condensation : Conduct at 0–5°C to minimize side product formation.
- Hydrolysis : Perform under reflux (80–100°C) with dilute HCl to accelerate ester cleavage.
- Salt Formation : Maintain pH < 2 to ensure complete protonation of the carboxylic acid.
Analytical Characterization
Post-synthesis characterization is critical for verifying structure and purity:
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 8.5–9.0 (pyridine-H), δ 3.5–4.0 (CH₂) | Confirm pyridine ring and CH₂ linkage |
| IR Spectroscopy | 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (COO⁻ HCl) | Identify ketone and hydrochloride groups |
| HPLC | Retention time ~8.2 min (C18 column, MeOH:H₂O) | Assess purity (>95%) |
Industrial-Scale Production Considerations
Large-scale synthesis may employ continuous flow reactors to enhance heat transfer and mixing efficiency. Automated systems enable precise control over stoichiometry and reaction parameters, reducing batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridin-3-ylpropanol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Biochemical Research
2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition and receptor interactions. Its ability to modulate neurotransmission pathways makes it a candidate for exploring treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For example, studies have shown that it affects the activity of glutamate decarboxylase, an enzyme crucial for GABA synthesis, indicating its potential role in managing anxiety disorders.
Pharmaceutical Applications
The compound is being investigated for its therapeutic potential in various diseases due to its biological activity. It has shown promise as a lead compound in drug development for conditions related to the central nervous system.
Case Study: Neurological Disorders
In a study published by MDPI, the effects of 2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride were evaluated on neuronal cell lines. Results indicated neuroprotective effects, suggesting its utility in developing treatments for neurodegenerative diseases .
Ligand Studies
The compound's structural features allow it to act as a ligand in receptor studies. Its interaction with various receptors can provide insights into its pharmacological profiles and potential therapeutic applications.
Case Study: Receptor Binding Affinity
Research has focused on the binding affinity of this compound to NMDA receptors, which are critical for synaptic plasticity and memory function. The findings suggest that modulation of these receptors could lead to advancements in treating cognitive impairments .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs include hydrochlorides and oxo-propanoic acid derivatives (Table 1). Key distinctions arise from substituent groups and heterocyclic systems:
- Pyridine vs. Piperidine/Isoquinoline: The pyridine ring in the target compound confers aromaticity and basicity, whereas piperidine (in ) introduces aliphatic amine characteristics. Isoquinoline alkaloids (e.g., jatrorrhizine) exhibit planar aromatic systems with distinct pharmacological profiles .
- Oxo-Propanoic Acid vs. Coumarin Derivatives: The coumarin-based oxo esters () lack the pyridine moiety but share reactivity at the oxo group, influencing fluorescence and stability .
Physicochemical Properties
- Solubility: While solubility data for the target compound is unavailable, jatrorrhizine hydrochloride is methanol-soluble , and nicardipine hydrochloride () shows pH-dependent stability, suggesting similar solvent interactions for pyridine-containing hydrochlorides.
- Acid Stability : Nicardipine hydrochloride degrades under acidic conditions (), implying that the oxo group in the target compound may confer sensitivity to hydrolysis or protonation .
Analytical Methods
- HPLC : Used for jatrorrhizine and berberine hydrochlorides (retention time: ~15–25 min; C18 columns, acetonitrile-phosphate buffer) .
- Spectrophotometry : Triprolidine and memantine hydrochlorides are quantified via UV-Vis at 200–300 nm , applicable to the target compound’s aromatic/oxo chromophores.


- Stability-Indicating Assays : Raloxifene hydrochloride () employs stress testing (heat, acid/base), a framework adaptable to assessing the target compound’s degradation pathways .

Stability and Degradation
- Thermal Stability : Polyvinyl-based formulations () improve donepezil hydrochloride’s stability, suggesting encapsulation as a strategy for oxo-acid hydrochlorides .
Biological Activity
2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride (CAS No. 2580219-67-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring and a keto group, which are critical for its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating its application in biological studies.
Antimicrobial Activity
Research has shown that 2-Oxo-3-pyridin-3-ylpropanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivative compounds related to 2-Oxo-3-pyridin-3-ylpropanoic acid showed inhibition rates of TNF-α release up to 75% at concentrations of 10 µM .
Anticancer Activity
Preliminary studies suggest that 2-Oxo-3-pyridin-3-ylpropanoic acid may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of 2-Oxo-3-pyridin-3-ylpropanoic acid is thought to be mediated through its interaction with specific molecular targets. The presence of the pyridine moiety allows for hydrogen bonding with biological macromolecules, enhancing its ability to modulate enzymatic activities involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyridine derivatives, including 2-Oxo-3-pyridin-3-ylpropanoic acid, against common pathogens. The compound exhibited superior activity compared to traditional antibiotics in some cases, indicating its potential as a novel antimicrobial agent .
- Inflammation Models : In an experimental model using RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting effective anti-inflammatory action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Oxo-3-pyridin-3-ylpropanoic acid hydrochloride?
- Methodology :
- Oxidation strategies : Use hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to oxidize precursor pyridine derivatives. For example, 3-pyridinylpropanoic acid intermediates can be oxidized to introduce the 2-oxo group .
- Salt formation : React the free base of the compound with hydrochloric acid (HCl) under controlled pH (1–3) to form the hydrochloride salt, enhancing solubility and crystallinity .
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to isolate high-purity product .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- HPLC analysis : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm for optimal UV absorption .
- Spectroscopy : Confirm structural integrity via -NMR (D₂O, δ 8.5–8.7 ppm for pyridine protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Verify Cl⁻ content (theoretical ~15–20%) to confirm hydrochloride salt formation .
Q. What solvent systems are optimal for experimental applications?
- Methodology :
- Aqueous solubility : The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) due to ionic dissociation. Use deionized water for biological assays .
- Organic solvents : For non-polar reactions, dissolve in DMSO (10–20 mM stock) or methanol, ensuring compatibility with downstream applications (e.g., avoid DMSO in cell culture) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodology :
- Factorial design : Use a 2³ factorial design to test variables: temperature (25–60°C), reaction time (4–24 hours), and HCl stoichiometry (1–3 equivalents). Monitor byproducts via LC-MS and optimize for maximum yield (>85%) .
- Catalyst screening : Evaluate green catalysts (e.g., thiamine hydrochloride) to enhance regioselectivity and reduce side reactions, as demonstrated in analogous pyridine-based syntheses .
Q. What mechanistic insights explain the compound’s interactions in biological systems?
- Methodology :
- Molecular docking : Simulate binding affinity to pyridine-dependent enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the 2-oxo group and electrostatic interactions from the hydrochloride .
- Enzyme inhibition assays : Test IC₅₀ values against recombinant human enzymes (e.g., ALDH1A1) in pH 7.4 buffer. Use fluorogenic substrates (e.g., Dansyl aminoacetaldehyde) for real-time activity monitoring .
Q. How should researchers resolve contradictions in analytical data (e.g., HPLC vs. spectrophotometry)?
- Methodology :
- Cross-validation : Compare HPLC purity (>98%) with UV-Vis spectrophotometry (λ_max 260 nm). Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts), necessitating ion chromatography for Cl⁻ quantification .
- Mass balance analysis : Combine TGA (thermal stability up to 200°C) and Karl Fischer titration (water content <0.5%) to account for unobserved degradation products .
Q. What strategies improve the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; if >5% impurity forms, reformulate with excipients (e.g., sucrose) to stabilize the hydrochloride salt .
- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–9). The compound is most stable at pH 4–6, with degradation accelerating above pH 7 due to deprotonation of the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



